Cas no 26638-87-9 (1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1-5-(ヒドロキシメチル)-2,5-ジヒドロフラン-2-イル-5-メチル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオンは、複雑な構造を持つ有機化合物です。この化合物は、ピリミジンジオン骨格とジヒドロフラン環が結合した特徴的な構造を有し、医薬品中間体や生物活性物質としての応用が期待されます。特に、ヒドロキシメチル基の存在により、さらなる化学修飾が可能な点が利点です。高い反応性と多様な官能基を備えており、創薬研究や精密有機合成において有用なビルディングブロックとしての潜在性を有しています。分子内の複数のヘテロ原子が配位能を提供し、金属錯体形成にも適した特性を示します。

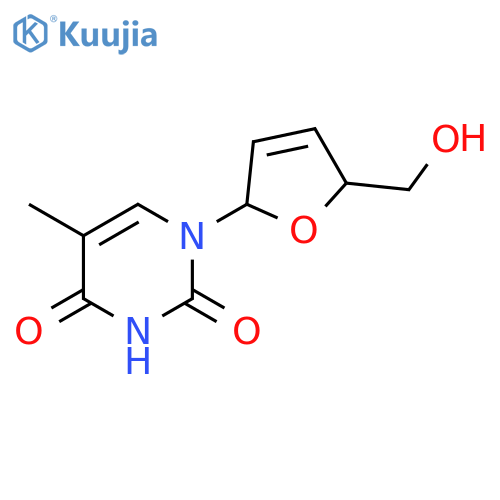

26638-87-9 structure

商品名:1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

- 1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

-

- MDL: MFCD00980594

- インチ: 1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)

- InChIKey: XNKLLVCARDGLGL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2C=CC(CO)O2)C=C(C)C(=O)N1

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-296071-1g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 1g |

$55.0 | 2023-09-06 | ||

| Enamine | EN300-296071-5.0g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95.0% | 5.0g |

$206.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028421-1g |

1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95% | 1g |

¥280.0 | 2023-03-30 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028421-5g |

1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95% | 5g |

¥1085.0 | 2023-03-30 | |

| Ambeed | A1088212-5g |

1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95% | 5g |

$158.0 | 2024-08-03 | |

| Enamine | EN300-296071-0.25g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95.0% | 0.25g |

$51.0 | 2025-03-19 | |

| Enamine | EN300-296071-0.05g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95.0% | 0.05g |

$46.0 | 2025-03-19 | |

| Enamine | EN300-296071-1.0g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95.0% | 1.0g |

$55.0 | 2025-03-19 | |

| Enamine | EN300-296071-5g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 5g |

$206.0 | 2023-09-06 | ||

| Enamine | EN300-296071-2.5g |

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

26638-87-9 | 95.0% | 2.5g |

$113.0 | 2025-03-19 |

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Somya Ranjan Dash,Chanakya Nath Kundu Biomater. Sci. 2023 11 3431

-

I. Casas-Breva,J. Peris-Vicente,M. Rambla-Alegre,S. Carda-Broch,J. Esteve-Romero Analyst 2012 137 4327

-

Anton A. A. Smith,Mille B. L. Kryger,Benjamin M. Wohl,Pau Ruiz-Sanchis,Kaja Zuwala,Martin Tolstrup,Alexander N. Zelikin Polym. Chem. 2014 5 6407

-

Hui-Jing Wang,Yang-Yang Zhong,You-Cai Xiao,Fen-Er Chen Org. Chem. Front. 2022 9 1719

-

I. Casas-Breva,J. Peris-Vicente,M. Rambla-Alegre,S. Carda-Broch,J. Esteve-Romero Analyst 2012 137 4327

26638-87-9 (1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬